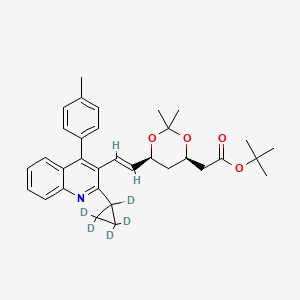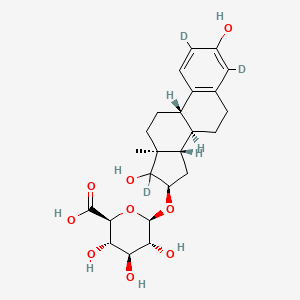
Estriol 16-O-beta-D-glucuronide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estriol 16-O- is a derivative of estriol, a naturally occurring estrogen Estriol is one of the three main estrogens produced by the human body, particularly during pregnancy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Estriol 16-O- can be synthesized through various chemical reactions involving estriol as the starting material. One common method involves the glucuronidation of estriol, where a glucuronic acid moiety is attached to the 16th position of the estriol molecule. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of Estriol 16-O- often involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Estriol 16-O- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of specific functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Estriol 16-O- can yield estrone derivatives, while reduction can regenerate the original estriol structure .
Aplicaciones Científicas De Investigación
Estriol 16-O- has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new detection methods.
Biology: Studied for its role in hormone regulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and as a biomarker for certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes .
Mecanismo De Acción
Estriol 16-O- exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the biological effects of estriol .
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: Another major estrogen with higher potency compared to estriol.
Estrone: A weaker estrogen that can be converted to estradiol in the body.
Estriol: The parent compound of Estriol 16-O-, known for its significant production during pregnancy .
Uniqueness
Estriol 16-O- is unique due to its specific glucuronidation at the 16th position, which influences its biological activity and metabolism. This modification can affect its binding affinity to estrogen receptors and its overall pharmacokinetic properties, making it distinct from other estrogens .
Propiedades
Fórmula molecular |
C24H32O9 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-2,4,17-trideuterio-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21?,23-,24+/m1/s1/i3D,8D,21D |
Clave InChI |
FQYGGFDZJFIDPU-IHALLZRZSA-N |
SMILES isomérico |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4([2H])O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C(=C1O)[2H] |
SMILES canónico |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





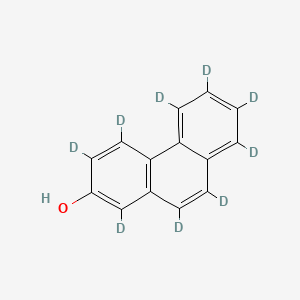

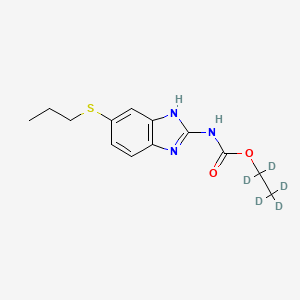
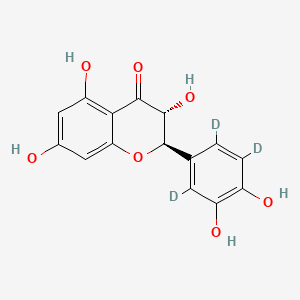
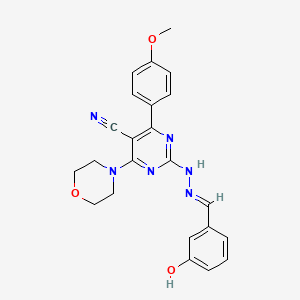
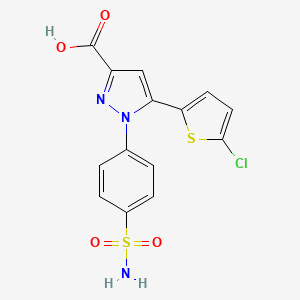
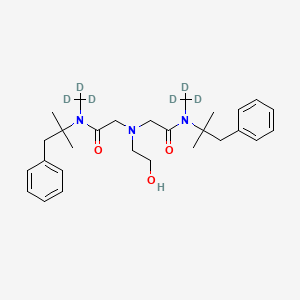
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
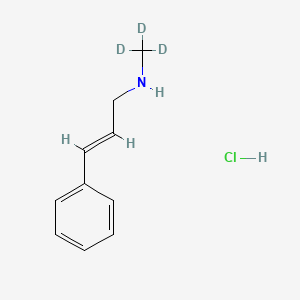
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
